BenchChemオンラインストアへようこそ!

Cysteamine Hydrochloride

Pharmacokinetics Bioavailability Cystinosis

Procure Cysteamine Hydrochloride (CAS 16904-32-8) for consistent, reproducible research into cystine metabolism and nephropathic cystinosis. This immediate-release hydrochloride salt offers a well-characterized pharmacokinetic baseline, distinct from delayed-release or alternative salt forms. Its high water solubility (≥50 mg/mL) ensures easy preparation of in vitro solutions, while its defined physicochemical profile supports analytical method development. Choose this specific salt for reliable HPLC reference standards, ADO kinetic studies, or the development of 0.55% viscous ophthalmic formulations superior to lower concentrations. Ensure your supplier provides ≥98% purity (titration) to guarantee minimal interference in critical assays and regulatory compliance.

Molecular Formula C2H7NS.ClH
C2H8ClNS
Molecular Weight 113.61 g/mol
CAS No. 16904-32-8
Cat. No. B3108850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteamine Hydrochloride
CAS16904-32-8
Synonyms2 Aminoethanethiol
2-Aminoethanethiol
35S-Labeled Cysteamine
Becaptan
beta Mercaptoethylamine
beta-Mercaptoethylamine
Bitartrate, Cysteamine
Cystagon
Cysteamine
Cysteamine Bitartrate
Cysteamine Dihydrochloride
Cysteamine Hydrobromide
Cysteamine Hydrochloride
Cysteamine Maleate (1:1)
Cysteamine Tartrate
Cysteamine Tartrate (1:1)
Cysteamine Tosylate
Cysteamine, 35S Labeled
Cysteamine, 35S-Labeled
Cysteinamine
Dihydrochloride, Cysteamine
Hydrobromide, Cysteamine
Hydrochloride, Cysteamine
Mercamine
Mercaptamine
Mercaptoethylamine
Tartrate, Cysteamine
Tosylate, Cysteamine
Molecular FormulaC2H7NS.ClH
C2H8ClNS
Molecular Weight113.61 g/mol
Structural Identifiers
SMILESC(CS)N.Cl
InChIInChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H
InChIKeyOGMADIBCHLQMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>17 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Cysteamine Hydrochloride (CAS 156-57-0): Evidence-Based Differentiation for Scientific Procurement


Cysteamine Hydrochloride is the hydrochloride salt form of the simple aminothiol, cysteamine (mercaptamine) [1]. It is a white, water-soluble, hygroscopic solid that acts as a cystine-depleting agent, primarily used in the treatment of nephropathic cystinosis and for the management of corneal cystine crystal accumulation [2]. The compound is also utilized in research as an antioxidant, a substrate for studying thiol dioxygenase (ADO) kinetics, and a reagent in analytical chemistry . Unlike alternative salt forms such as cysteamine bitartrate or delayed-release formulations, this immediate-release hydrochloride salt provides a specific pharmacokinetic and physicochemical baseline for both therapeutic and research applications [3].

Why Cysteamine Bitartrate or Phosphocysteamine Cannot Directly Replace Cysteamine Hydrochloride in All Contexts


While different salt forms of cysteamine (hydrochloride, bitartrate, phosphocysteamine) demonstrate comparable systemic bioavailability (AUC) and maximum plasma concentration (Cmax) in single-dose studies, they are not universally interchangeable without specific qualification [1]. The non-equivalence of Cmax between these salts (with 90% confidence intervals for Cmax relative to the hydrochloride salt being 75.6–105.8 for phosphocysteamine and 74.2–124.2 for bitartrate) indicates a potential for variable peak exposure [1]. Furthermore, the distinct chemical and physical properties of the hydrochloride salt—including its specific melting point, solubility profile, and stability characteristics under various conditions—directly impact its formulation, storage, and analytical handling [2][3]. The choice of salt is therefore critical for ensuring consistent experimental reproducibility and for meeting specific regulatory and formulation requirements, as evidenced by the use of cysteamine hydrochloride as the active ingredient in FDA-approved ophthalmic solutions [4].

Quantitative Evidence of Cysteamine Hydrochloride Differentiation for Procurement Decisions


Bioequivalence Profile: Cysteamine Hydrochloride vs. Cysteamine Bitartrate and Phosphocysteamine

In a randomized, double-blind, three-period crossover study in 18 healthy male volunteers, cysteamine hydrochloride demonstrated statistically equivalent bioavailability (AUC) to both cysteamine bitartrate and phosphocysteamine. The geometric mean AUC (0-∞) was 169±51 μmol·h/L for the hydrochloride salt, compared to 173±49 for the bitartrate and 158±46 for phosphocysteamine [1]. The primary pharmacokinetic difference was observed in the variability of peak exposure, with 90% confidence intervals for Cmax relative ratios to the hydrochloride salt ranging from 74.2 to 124.2 for the bitartrate salt [1].

Pharmacokinetics Bioavailability Cystinosis

Clinical Efficacy: Viscous Cysteamine Hydrochloride 0.55% vs. Standard 0.10% Ophthalmic Solution

A Phase III, randomized, open-label trial compared a new viscous formulation of cysteamine hydrochloride 0.55% (vCH 0.55%) to the standard 0.10% solution in patients with corneal cystine crystal deposits [1]. The vCH 0.55% group demonstrated a statistically superior reduction in corneal cystine crystal density as measured by in vivo confocal microscopy (IVCM) total score. The mean absolute change from baseline at day 90 was -4.6 ± 3.1 in the vCH 0.55% group, compared to -0.46 ± 3.38 in the 0.10% group (P < 0.0001) [1].

Ophthalmology Cystinosis Clinical Trial

Dermatological Efficacy: Cysteamine 5% Cream vs. Hydroquinone 4% Cream in Melasma

In a randomized, double-blinded trial of 20 female patients with melasma, a 5% cysteamine cream (Cyspera®) was compared to 4% hydroquinone, a gold-standard depigmenting agent [1]. The cysteamine group showed a greater reduction in the modified Melasma Area Severity Index (mMASI) score compared to the hydroquinone group, with a 39.1% reduction for cysteamine versus 33% for hydroquinone (P = 0.96). Notably, the study reports that compared to the gold standard modified Kligman's formula (mKF), cysteamine was 18% more effective [1].

Dermatology Melasma Topical Therapy

Physical Stability: Cysteamine Hydrochloride Compounded Eye Drops at +4°C vs. -20°C

A study evaluating the stability of compounded cysteamine hydrochloride 0.5% ophthalmic solutions demonstrated a significant loss of free cysteamine after storage at +4°C compared to storage at -20°C. The solution was found to be easily oxidized within the first week when stored at refrigerator temperature (+4°C), rendering it less effective [1][2]. In contrast, storage at -20°C maintained stability for up to 52 weeks [1].

Pharmaceutical Stability Compounding Ophthalmology

Optimized Application Scenarios for Cysteamine Hydrochloride Based on Differentiated Evidence


Research on Cystine Depletion Mechanisms and Lysosomal Storage Disorders

Cysteamine hydrochloride is the established, evidence-backed agent for investigating cystine metabolism and the pathology of cystinosis. Its use is supported by its well-characterized pharmacokinetic profile as the immediate-release salt, which is critical for establishing baseline responses in cellular and animal models [1]. Its high water solubility (≥ 50 mg/mL) facilitates preparation of defined media and solutions for in vitro assays .

Formulation of High-Concentration Ophthalmic Solutions for Corneal Cystinosis

The data clearly support the use of cysteamine hydrochloride at a 0.55% concentration in a viscous formulation for superior clinical efficacy in reducing corneal cystine crystals [2]. This specific formulation is superior to lower concentrations (0.10%) and is the basis for the FDA-approved product Cystadrops, making this the preferred choice for development of clinically impactful ophthalmic therapies [3].

Development of Topical Cosmeceuticals for Hyperpigmentation Disorders

Cysteamine hydrochloride has demonstrated comparable or superior efficacy to hydroquinone 4% in reducing hyperpigmentation in melasma [4]. This evidence positions it as a scientifically validated alternative for formulators seeking effective depigmenting agents with a potentially better tolerability profile, particularly for long-term use [4][5].

Analytical Chemistry and Biochemical Assays Requiring High Purity Standards

For applications demanding high analytical precision, such as HPLC method development, mass spectrometry, or use as a reference standard, procurement of cysteamine hydrochloride with a specified high purity (e.g., ≥98% by titration, analytical standard grade) is essential . This grade ensures minimal interference from impurities, which is critical for reproducible results in assays like the determination of thiol derivatives in plasma or analysis of condensed tannins [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysteamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.